Laurokamurene B

Description

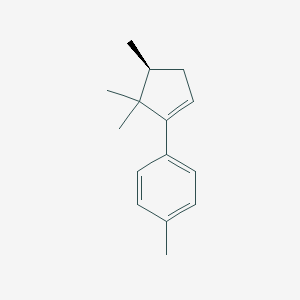

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1-methyl-4-[(4S)-4,5,5-trimethylcyclopenten-1-yl]benzene |

InChI |

InChI=1S/C15H20/c1-11-5-8-13(9-6-11)14-10-7-12(2)15(14,3)4/h5-6,8-10,12H,7H2,1-4H3/t12-/m0/s1 |

InChI Key |

UCBWZSGQDPGUAW-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@H]1CC=C(C1(C)C)C2=CC=C(C=C2)C |

Canonical SMILES |

CC1CC=C(C1(C)C)C2=CC=C(C=C2)C |

Synonyms |

laurokamurene B |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Chemodiversity

Ecological Niche and Geographical Distribution of Producer Organisms

The presence and concentration of secondary metabolites like Laurokamurene B are intrinsically linked to the ecological and geographical context of the organisms that produce them. These factors dictate the environmental pressures and resources that drive the evolution of complex chemical pathways.

This compound was first identified as a natural product isolated from the marine red alga Laurencia okamurai Yamada. researchgate.net This species is a member of the Rhodomelaceae family and is found widely distributed along the coasts of China. nih.gov The genus Laurencia itself is cosmopolitan, inhabiting temperate and tropical marine environments across the globe. researchgate.netresearchgate.net These algae typically grow in intertidal and subtidal zones, attaching to rocky substrates where they are exposed to a range of environmental stimuli. The specific ecological niche of L. okamurai influences its chemical profile, leading to the biosynthesis of unique compounds such as this compound as part of its chemical defense or signaling mechanisms. The total synthesis of (±)-laurokamurene B was later accomplished, confirming the structure of the natural product. researchgate.net

The genus Laurencia is renowned for its remarkable chemical diversity, making it one of the most studied genera of marine algae in natural product chemistry. iomcworld.comdntb.gov.ua Its members are prolific producers of halogenated secondary metabolites, with sesquiterpenes being the most abundant and characteristic class of compounds. researchgate.netiomcworld.comnih.gov Diterpenes and C15-acetogenins are also commonly isolated. researchgate.netscielo.br

The chemodiversity within the genus is vast, with many species biosynthesizing unique compounds that can serve as chemotaxonomic markers. researchgate.net this compound is a rearranged aromatic sesquiterpene that features a novel rearranged laurene skeleton. researchgate.net It was co-isolated from L. okamurai with other sesquiterpenes, including the related Laurokamurene A and other classes such as bisabolane (B3257923) and chamigrane derivatives. researchgate.netnih.gov This co-occurrence of multiple sesquiterpene skeletons highlights the complex and versatile enzymatic machinery within Laurencia. The biosynthesis of these varied compounds is thought to originate from common precursors like farnesyl pyrophosphate, which undergoes a series of cyclizations and rearrangements. mdpi.comcore.ac.uk The presence of intracellular vesicles, known as "corps en cerise," in many Laurencia species is believed to be the site of synthesis or storage for these halogenated metabolites. iomcworld.comscielo.br

**Table 1: Representative Sesquiterpene Skeletons from the Genus *Laurencia***

Sesquiterpene Class Core Skeleton Example Compound(s) from Laurencia Reference Laurene Rearranged bicyclic Laurene, this compound mdpi.com Chamigrane Spiro[5.5]undecane Pacifenol, Okamurene E [4, 14] Bisabolane Monocyclic Okamurenes A-D, (-)-Elatol [11, 14] Snyderane Bicyclic α-Snyderol, β-Snyderol, Palisadin A [8, 11] Cuparane Bicyclic aromatic Cuparene mdpi.com Brasilane Bicyclic Brasilenol

Laurencia okamurai Yamada as a Primary Source

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of a pure chemical entity like this compound from a complex biological matrix is a significant challenge that relies on a multi-step process involving advanced extraction and chromatographic methods.

The standard protocol for isolating marine natural products begins with the extraction of the collected algal biomass, which is often freeze-dried to preserve its chemical integrity. nih.gov This is typically achieved using organic solvents, such as a mixture of methanol (B129727) and dichloromethane, to create a crude extract. researchgate.net

This initial extract is a complex mixture containing a wide array of compounds, including the target sesquiterpenes, as well as pigments, lipids, and salts that can interfere with subsequent analysis. researchgate.net To simplify this mixture, liquid-liquid partitioning is employed to fractionate the extract based on the polarity of its constituents. nih.gov Further purification requires a suite of chromatographic techniques. nih.gov Column chromatography (CC) over silica (B1680970) gel or Sephadex is a common first step for preparative separation. nih.govresearchgate.net This is often followed by more refined methods like High-Performance Liquid Chromatography (HPLC), which can be used in either analytical or preparative modes to achieve high-purity isolation. mdpi.com Modern hyphenated techniques, which couple a separation method with a detection method, are invaluable for this work. Systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the rapid separation and identification of compounds within a fraction. nih.govmdpi.com

The isolation of specific rearranged sesquiterpenes like this compound presents several distinct challenges. The primary difficulty lies in the sheer complexity of the crude algal extract. Laurencia species produce a multitude of structurally similar sesquiterpenes, often as isomers or derivatives with only minor functional group differences, making their separation arduous. core.ac.uknih.gov

Rearranged sesquiterpenes may also be present in low abundance relative to other major metabolites, requiring highly efficient and sensitive purification techniques. Furthermore, some of these intricate molecular structures can be unstable, prone to degradation or further rearrangement under certain conditions of temperature, pH, or exposure to light during the isolation process. researchgate.net Successfully navigating these challenges requires a carefully optimized, multi-step chromatographic strategy that is tailored to the specific physicochemical properties (e.g., polarity, size, volatility) of the target compound. nih.govmdpi.com

Table 2: Common Chromatographic Techniques in Marine Natural Product Isolation

Technique Principle of Separation Primary Use in Isolation Workflow Reference Column Chromatography (CC) Adsorption/Partition based on polarity Initial, large-scale fractionation of crude extract [1, 3] Thin-Layer Chromatography (TLC) Adsorption/Partition on a plate Rapid monitoring of fractions and reaction progress [1, 29] High-Performance Liquid Chromatography (HPLC) High-resolution partition based on polarity (Normal or Reversed-Phase) Final purification of compounds to high purity [3, 6] Gas Chromatography (GC) Partition based on volatility and interaction with stationary phase Separation and analysis of volatile compounds like terpenes [6, 29] Size-Exclusion Chromatography (e.g., Sephadex) Separation based on molecular size Desalting and separation of macromolecules from smaller metabolites [2, 5]

Principles of Modern Isolation Strategies

Factors Influencing Natural Abundance and Production in Algal Cultures

The production of secondary metabolites in algae is not static; it is a dynamic process influenced by a combination of genetic predispositions and environmental factors. Understanding these influences is crucial for predicting the natural abundance of compounds like this compound and for potentially manipulating their production in controlled settings.

The biosynthesis of terpenes in algae is significantly affected by abiotic environmental conditions. plos.orgmdpi.com Factors such as light intensity, water temperature, salinity, and nutrient availability can modulate the metabolic pathways responsible for producing these compounds. nih.govplos.orgfrontiersin.org Studies on Laurencia dendroidea, for example, have suggested that variations in temperature and salinity contribute to the observed chemical variability between different populations. nih.gov The availability of specific elements is also critical; for instance, the production of halogenated compounds in Laurencia is dependent on the concentration of bromine in the seawater. scielo.br

Biotic factors also play a crucial role. The production of many secondary metabolites is an adaptive response to ecological pressures such as herbivory, competition for space, and microbial fouling. scielo.brfrontiersin.org These compounds act as chemical defenses, and their production can be induced or enhanced in the presence of these threats.

Furthermore, there is a genetic component to chemical production, with different populations or "chemotypes" of the same species exhibiting distinct metabolic profiles even under similar conditions. frontiersin.org When algae are brought into a laboratory setting for cultivation, the altered environmental and ecological conditions can lead to significant changes in their secondary metabolite production. While the removal of natural stressors like herbivores might be expected to decrease the production of defensive compounds, the response can be complex and unpredictable. frontiersin.org

Biosynthetic Pathways and Enantiogenesis

Proposed Biogenetic Route to Laurokamurene B

The biosynthesis of this compound is understood to follow the general principles of terpenoid formation, beginning with a universal precursor and proceeding through a series of complex, enzyme-mediated cyclizations and rearrangements.

The biosynthesis of all sesquiterpenes, including this compound, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). mdpi.com The construction of FPP itself begins with the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Marine algae like Laurencia are known to utilize both the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids, to generate these initial units. rsc.orgplos.org

Through the action of isoprenyl diphosphate synthases, one molecule of DMAPP is condensed with two molecules of IPP to form the linear FPP molecule. rsc.org This high-energy substrate is the branching point for the vast diversity of sesquiterpenoid structures. The conversion of FPP into various cyclic and acyclic scaffolds is catalyzed by a class of enzymes known as terpene synthases (TPSs). nih.govrsc.org These enzymes initiate a cascade of carbocation-driven reactions by facilitating the ionization of the diphosphate group from FPP. nih.gov

The formation of the laurokamurane skeleton is a multi-step process involving intricate carbocation chemistry. While the exact enzyme has not been isolated, a plausible biogenetic pathway can be proposed based on known sesquiterpene cyclization mechanisms, particularly those for related laurene and cuparene skeletons. rsc.org

The proposed pathway begins with the ionization of FPP to form a farnesyl cation. This is followed by an enzyme-controlled 1,6-cyclization to generate the key bisabolyl cation intermediate. rsc.org This cation is a common precursor for many sesquiterpenes found in Laurencia. From the bisabolyl cation, a subsequent cyclization can form a five-membered ring, leading to a cuparane-type carbocation.

The defining feature of this compound is its 2,2,3-trimethylcyclopentenyl moiety, which differs from the 1,2,2-trimethyl arrangement of cuparenes and the 1,2,3-trimethyl arrangement of laurenes. acs.org It is hypothesized that the laurokamurane skeleton arises from a cuparane-type intermediate through a Wagner-Meerwein rearrangement. This involves a methyl shift from the C-2 position to the adjacent C-3 position of the cyclopentane (B165970) ring. Subsequent deprotonation would then form the aromatic ring, yielding the final this compound structure. This rearrangement explains the unusual substitution pattern of the this compound skeleton.

General Sesquiterpenoid Biosynthesis from Farnesyl Pyrophosphate (FPP)

Enzymatic Machinery and Mechanistic Hypotheses in Marine Algae

The complex transformations from linear FPP to cyclic sesquiterpenes are orchestrated by terpene synthases (TPSs). In red algae, these are typically Type I TPSs, which contain conserved aspartate-rich motifs (like DDxxD) that coordinate with magnesium ions to facilitate the ionization of FPP's diphosphate head group. nih.gov The genus Laurencia is known to possess a significant number of genes coding for TPSs, which accounts for the remarkable diversity of terpenes it produces. nih.gov

Once the initial carbocation is formed, the TPS enzyme's active site acts as a template, guiding the folding of the flexible farnesyl chain and stabilizing the highly reactive carbocation intermediates through a series of cyclizations, hydride shifts, and rearrangements. rsc.orgnih.gov The reaction cascade is terminated by deprotonation or quenching with a water molecule. For this compound, the hypothesized TPS would need to guide the specific methyl shift that forms the unique laurokamurane skeleton before the final aromatization step.

While this compound is not halogenated, many co-occurring metabolites in Laurencia are. The enzymatic machinery in this alga, therefore, also includes vanadium-dependent haloperoxidases, which catalyze halogenation reactions. nih.gov This indicates a sophisticated and versatile enzymatic environment capable of producing a wide array of secondary metabolites.

Considerations of Stereochemical Control in Natural Biosynthesis

The natural production of this compound results in a single, specific enantiomer. This high degree of stereochemical control is a hallmark of enzyme catalysis. The absolute configuration of naturally occurring this compound has been confirmed through enantioselective total synthesis. iomcworld.com

This stereospecificity is imparted by the chiral environment of the terpene synthase active site. The enzyme binds and folds the achiral FPP substrate in a precise three-dimensional conformation. nih.gov This controlled folding pre-organizes the substrate for the initial cyclization and dictates the facial selectivity of subsequent bond formations and the stereochemistry of all hydride and methyl shifts. The enzyme's protein scaffold effectively acts as a chiral template, ensuring that the entire reaction cascade proceeds along a specific stereochemical path, ultimately leading to the formation of one specific stereoisomer of the final product.

Metabolic Pathways of Related Sesquiterpenes (Laurenes, Cuparenes)

The biosynthesis of this compound is closely related to that of other major sesquiterpene classes found in Laurencia, namely laurenes and cuparenes. All three skeleton types are believed to diverge from the common bisabolyl cation intermediate derived from FPP. rsc.org

Cuparene Pathway: The formation of the cuparane skeleton, which features a 1,2,2-trimethylcyclopentane ring attached to a phenyl group, proceeds from the bisabolyl cation via cyclization to form the five-membered ring. rsc.org A final deprotonation step leads to the aromatic system.

Laurene Pathway: The laurene skeleton is characterized by a 1,2,3-trimethylcyclopentane (B43311) ring. Its formation from the bisabolyl cation involves a more complex series of rearrangements. After the initial five-membered ring is formed, a hydride shift followed by a methyl migration is required to achieve the 1,2,3-substitution pattern before aromatization. iomcworld.com

The biosynthesis of this compound represents a further branch from the cuparane pathway, involving an additional, specific methyl migration. This shared origin and subsequent divergent rearrangements highlight the catalytic versatility of terpene synthases in generating vast chemical diversity from a single precursor.

Chemical Synthesis and Analogues: Methodological Advancements

Total Synthesis Strategies for Laurokamurene B

The total synthesis of this compound has been approached through various methodologies, each contributing to the field's understanding of constructing its unique carbon framework. These strategies have evolved from longer, more linear sequences to more concise and efficient routes.

Key Retrosynthetic Disconnections and Forward Synthesis Tactics

Retrosynthetic analysis, a technique for planning organic syntheses, involves breaking down the target molecule into simpler, commercially available starting materials. deanfrancispress.comicj-e.org For this compound, key disconnections have inspired several forward synthesis tactics, each employing a unique set of reactions to construct the target molecule.

The first total synthesis of (±)-Laurokamurene B successfully confirmed the structure of this rearranged aromatic sesquiterpene. researchgate.net This pioneering route employed a combination of the Ireland–Claisen rearrangement and ring-closing metathesis (RCM) as its key strategic elements. researchgate.net

The Ireland–Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, was utilized to establish a critical stereocenter and generate a key intermediate. researchgate.netnih.gov This rearrangement typically proceeds through a predictable chair-like transition state. nih.gov The synthesis commenced with isobutyric acid, which was converted to an ester that underwent the Ireland–Claisen rearrangement. researchgate.net

Following the rearrangement, a ring-closing metathesis (RCM) reaction was employed to construct the cyclopentene (B43876) ring of the this compound core. researchgate.net RCM is a widely used method for synthesizing unsaturated rings, catalyzed by metal complexes like Grubbs' catalyst. wikipedia.orgrsc.org The diene precursor for the RCM reaction was synthesized in several steps from the product of the Ireland-Claisen rearrangement. researchgate.net The resulting allyl alcohol from the RCM was then converted to this compound. researchgate.net

| Key Reaction | Description | Starting Material | Catalyst/Reagent |

| Ireland–Claisen Rearrangement | Forms a C-C bond and sets a key stereocenter. researchgate.netnih.gov | E-crotyl 2-methylpropionate | LDA, TMSCl, Et3N |

| Ring-Closing Metathesis (RCM) | Constructs the five-membered ring. researchgate.netwikipedia.org | A diene precursor | Grubbs' second-generation catalyst |

A more concise formal total synthesis of (±)-Laurokamurene B has been developed, significantly reducing the number of reaction steps. researchgate.netresearcher.life This approach utilizes a one-pot reaction sequence involving polyphosphoric acid (PPA) mediated fragmentation followed by a Friedel–Crafts acylation and intramolecular cyclization. researchgate.netx-mol.net PPA is a powerful dehydrating agent often used in cyclization and acylation reactions. ccsenet.orgrepec.org

This strategy efficiently constructs the pivotal 3-arylcyclopent-2-en-1-one intermediate, which possesses the required quaternary carbon center. researchgate.net The synthesis starts with the esterification of an appropriately substituted cinnamic acid. researchgate.net This ester then undergoes the one-pot PPA-mediated sequence to yield the cyclopentenone intermediate. researchgate.net Subsequent α-methylation and reductive deoxygenation of this intermediate lead to (±)-Laurokamurene B. researchgate.net This method also provides access to the related natural product (±)-β-cuparenone. researchgate.netresearcher.life

| Key Reaction | Description | Reagent | Outcome |

| One-pot Fragmentation/Acylation/Cyclization | Forms the key 3-arylcyclopent-2-en-1-one intermediate. researchgate.net | Polyphosphoric Acid (PPA) | Efficient construction of the cyclopentenone ring with a quaternary center. researchgate.net |

| α-Methylation | Introduces a methyl group at the α-position of the enone. researchgate.net | LDA, MeI | Formation of the methylated intermediate. researchgate.net |

| Reductive Deoxygenation | Removes the carbonyl group. researchgate.net | BF3·Et2O, NaCNBH3 | Final step to yield (±)-Laurokamurene B. researchgate.net |

A short and efficient total synthesis of (±)-Laurokamurene B has been achieved using a one-pot method for the preparation of aryl-substituted cycloalkenes. organic-chemistry.org This strategy is centered on the application of organocerium reagents. organic-chemistry.orgorganic-chemistry.org

| Step | Description | Reagents |

| Organocerium Reagent Formation | In situ generation of the organocerium species. organic-chemistry.org | n-BuLi, CeCl3 |

| Addition to Cycloalkanone | Nucleophilic addition to the ketone. organic-chemistry.org | Cyclopentanone (B42830) derivative |

| Elimination | Formation of the cycloalkene. organic-chemistry.org | MsCl, DBU |

A novel approach for the construction of cyclopentanones, which has been applied to the formal synthesis of (±)-Laurokamurene B, involves a photoinduced [3+2] cycloaddition. researchgate.netnih.gov This method utilizes decatungstate catalysis and is based on a hydrogen atom transfer (HAT) mechanism. researchgate.netnih.govnih.gov

The reaction employs abundant aliphatic aldehydes as a three-carbon synthon, which react with internal alkynes in a highly atom-economical process. nih.govresearchgate.net The catalytic cycle is initiated by a photoinduced hydrogen atom abstraction from the aldehyde. nih.gov This is followed by a sequence of radical addition, 1,5-hydrogen atom transfer, a 5-endo-trig cyclization, and a back hydrogen atom transfer to generate the cyclopentanone product with excellent selectivity. nih.gov The power of this method is demonstrated by its application in the formal synthesis of several natural products, including (±)-Laurokamurene B, (±)-β-cuparenone, and (±)-cuparene. researchgate.netnih.gov This strategy showcases the utility of photoinduced HAT catalysis in modern organic synthesis for the formation of complex cyclic systems. rhhz.netnih.gov

| Key Process | Description | Catalyst | Significance |

| Photoinduced HAT | Generates a radical from an aldehyde. nih.gov | Tetra-n-butylammonium decatungstate | Enables the use of simple aldehydes as synthons. researchgate.net |

| [3+2] Cycloaddition | Forms the five-membered cyclopentanone ring. nih.gov | Photoinduced decatungstate | Atom-economical and highly selective. nih.gov |

Gold(I)-Catalyzed Cycloaddition Reactions and Carbene Generation Strategies

A notably efficient and concise total synthesis of (±)-Laurokamurene B has been achieved utilizing gold(I) catalysis. ias.ac.ingoogle.com The core of this strategy is a formal (3+2) cycloaddition reaction between a terminal allene (B1206475) and a styryl gold(I) carbene. colab.ws This method has been successfully applied to construct the cyclopentadiene (B3395910) core of the natural product. ias.ac.ingoogle.com

The key gold(I) carbene intermediate is generated through a retro-Buchner reaction involving 7-substituted 1,3,5-cycloheptatrienes. ias.ac.incolab.ws This approach is considered a powerful and safe alternative to the more traditional generation of metal carbenes from diazo compounds, which can be thermally unstable. researchgate.net The required cycloheptatriene (B165957) precursor, (E)-7-(4-methylstyryl)cyclohepta-1,3,5-triene, is readily prepared in a high yield from potassium (E)-(4-methylstyryl)trifluoroborate and tropylium (B1234903) tetrafluoroborate. colab.ws

In the key cycloaddition step, the styryl gold(I) carbene, formed in situ from its cycloheptatriene precursor via the gold(I)-catalyzed retro-Buchner reaction, reacts with 3-methylbuta-1,2-diene. This reaction forms the cyclopentadiene intermediate, which is then selectively hydrogenated using Wilkinson’s catalyst to furnish (±)-Laurokamurene B. colab.ws This synthetic route is distinguished by its brevity, requiring only three steps from commercially available materials. thieme-connect.com

| Catalyst/Reagent | Precursor | Intermediate | Reaction Type |

| Cationic Gold(I) Complex | 7-substituted 1,3,5-cycloheptatriene | Gold(I) Carbene | Retro-Buchner Reaction |

| Gold(I) Carbene / Allene | Styryl gold(I) carbene / 3-methylbuta-1,2-diene | Substituted Cyclopentadiene | Formal (3+2) Cycloaddition |

| Wilkinson's Catalyst | Cyclopentadiene intermediate | (±)-Laurokamurene B | Selective Hydrogenation |

Comparative Analysis of Synthetic Efficiency and Step-Economy

The synthesis of this compound has been approached through several distinct strategies, each with its own merits regarding efficiency and step-economy. A comparative analysis highlights the evolution of synthetic design toward more concise and practical routes. The principle of step economy, which aims to minimize the number of synthetic steps, is a critical factor in evaluating the practicality of a total synthesis. x-mol.net

| Synthetic Strategy | Key Reactions | Number of Steps (LLS) | Overall Yield | Stereochemistry |

|---|---|---|---|---|

| Srikrishna, et al. (2007) | Ireland-Claisen Rearrangement, Ring-Closing Metathesis (RCM) | ~10 | Not explicitly stated | Racemic (±) |

| Srikrishna, et al. (2008) | Chiral Pool Synthesis, RCM | ~11 | Not explicitly stated | Enantioselective (+) |

| Lecornué, et al. (2009) | One-pot Organocerium Addition/Elimination | 4 | 40% | Racemic (±) |

| Echavarren, et al. (2017) | Gold(I)-Catalyzed (3+2) Cycloaddition | 3 | 39% | Racemic (±) |

| Chuang, et al. (2020) | PPA-mediated Fragmentation/Friedel-Crafts Acylation | 4 (formal) | Not explicitly stated | Racemic (±) |

LLS: Longest Linear Sequence

Synthesis of this compound Analogues and Derivatives

Design Principles for Structural Diversification

The synthesis of analogues of natural products like this compound is driven by the need to explore structure-activity relationships (SAR) and develop novel compounds with potentially improved or new biological activities. immunocure.us this compound belongs to the laurane family of sesquiterpenoids, which are known for their structural diversity and biological properties. researchgate.net

Design principles for diversifying the this compound scaffold focus on several key areas:

Aromatic Ring Substitution: Modifying the electronic and steric properties of the p-tolyl group could significantly impact biological activity. This can be achieved by introducing various substituents at different positions on the aromatic ring.

Cyclopentane (B165970) Ring Modification: Alterations to the five-membered ring, such as changing the substitution pattern or introducing new functional groups, can probe the importance of this part of the scaffold for biological interactions.

Isosteric Replacement: Replacing key functional groups or structural motifs with others that have similar physical or chemical properties can lead to analogues with altered pharmacokinetic profiles.

Simplification or Rigidification: Creating simplified analogues by removing non-essential chiral centers or functional groups can lead to more easily synthesized compounds that retain the core pharmacophore. Conversely, rigidifying the structure can lock it into a specific conformation, potentially increasing binding affinity to a biological target.

Methodologies for Introducing Structural Modifications

The known synthetic routes to this compound provide strategic intermediates that are ripe for structural modification.

Varying Synthetic Building Blocks: The most straightforward approach is to use different starting materials in the established syntheses. For instance, in the organocerium-based synthesis, various substituted aryl bromides could be used in place of 4-bromotoluene (B49008) to generate a library of analogues with modified aromatic rings. organic-chemistry.org Similarly, in the gold-catalyzed route, different allenes or substituted styryl cycloheptatrienes could be employed. colab.ws

Functionalization of Intermediates: Key intermediates can be intercepted and derivatized. For example, borylated indenes, which can be synthesized via metal-free cyclizations, serve as versatile building blocks. acs.org The carbon-boron bond can be readily converted into a wide range of other functional groups through reactions like Suzuki-Miyaura cross-coupling, oxidation, or halogenation, allowing for extensive diversification. acs.org

Late-Stage Functionalization: Advanced methods could be applied to the final this compound molecule or a late-stage precursor. These techniques, while challenging, allow for direct modification of the core skeleton. For example, C-H activation/functionalization could be used to introduce new substituents on either the aromatic or aliphatic parts of the molecule.

These methodologies provide a toolkit for chemists to systematically modify the this compound structure, enabling the synthesis of diverse analogues for further study. immunocure.us

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Sesquiterpenes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural elucidation of complex organic molecules, including sesquiterpenes. anu.edu.aunih.gov The fundamental principle of NMR lies in the interaction of atomic nuclei possessing a quantum mechanical property called spin with an external magnetic field. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency (RF) radiation causes transitions between these energy states, and the resulting signal provides a wealth of information about the molecule's structure.

For complex sesquiterpenes, NMR spectroscopy provides detailed insights into the carbon skeleton, the nature and location of functional groups, and the relative stereochemistry of the molecule. tandfonline.com The chemical shift (δ) of each nucleus in an NMR spectrum is highly sensitive to its local electronic environment, revealing crucial information about its connectivity and neighboring atoms. Furthermore, spin-spin coupling between adjacent nuclei, observed as splitting of signals, helps establish direct bonding relationships. tandfonline.com The integration of modern one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguously assigning the structure of novel and intricate sesquiterpenoids. nih.govmdpi.com

The structural assignment of Laurokamurene B, a sesquiterpene with a rearranged laurane carbon framework, was heavily reliant on a combination of 1D and 2D NMR experiments. nih.gov

1D NMR (¹H and ¹³C): The initial analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the number and type of protons, their chemical environment, and their coupling patterns. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, indicating the complexity of the carbon framework. np-mrd.org For this compound, isolated from the red alga Laurencia okamurai, the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra revealed the presence of 15 carbon signals, corresponding to four methyl groups, one methylene (B1212753) group, five methine groups (four aromatic/olefinic and one aliphatic), and five quaternary carbons (one aliphatic and four aromatic/olefinic). nih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. science.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C data. science.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. Correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE), which occurs between spatially proximate nuclei. This information is vital for determining the relative stereochemistry and conformation of the molecule. rsc.orgfigshare.com

The comprehensive analysis of these 1D and 2D NMR datasets allowed for the complete assignment of all proton and carbon signals for this compound and the elucidation of its relative stereochemistry. nih.govfigshare.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Data sourced from Mao & Guo, 2007) nih.gov

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 134.9 | |

| 2 | 128.5 | 7.08, d (7.7) |

| 3 | 126.1 | 7.02, d (7.7) |

| 4 | 143.5 | |

| 5 | 134.1 | |

| 6 | 39.5 | 2.65, q (7.3) |

| 7 | 121.7 | 5.21, s |

| 8 | 134.0 | |

| 9 | 49.0 | |

| 10 | 22.1 | 1.25, d (7.3) |

| 11 | 22.9 | 2.30, s |

| 12 | 19.9 | 1.76, s |

| 13 | 12.5 | 1.15, s |

| 14 | 24.3 | 0.69, s |

| 15 | 21.1 | 2.31, s |

Role of NMR in Confirming Synthesized Structures

Following the proposed structure of a natural product based on spectroscopic analysis, total synthesis serves as the ultimate confirmation of its structure. nih.gov Once a synthetic route is completed, the NMR spectra of the synthesized compound are meticulously compared with those of the natural product. tandfonline.com An exact match of all spectroscopic data, particularly the ¹H and ¹³C NMR spectra, provides unequivocal proof of the correctness of the assigned structure. tandfonline.comnih.gov

Several total syntheses of (±)-Laurokamurene B have been reported. In each case, the researchers confirmed the success of their synthesis by demonstrating that the IR, ¹H NMR, and ¹³C NMR data of the synthetic material were identical to the data reported for the natural product isolated from Laurencia okamurai. researchgate.netresearchgate.net This comparison is a critical final step, as it validates not only the proposed structure but also the developed synthetic strategy. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For structure elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula of the compound, which is a critical piece of information at the outset of the structural analysis. scielo.org.mx

In the initial study of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to establish its molecular formula as C₁₅H₂₀. nih.gov This information, corresponding to a specific degree of unsaturation (index of hydrogen deficiency), guides the interpretation of other spectroscopic data, such as NMR.

Beyond determining the molecular weight, MS can provide structural clues through analysis of the fragmentation patterns. wikipedia.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure, revealing the presence of stable substructures or weak bonds. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze the components of complex mixtures and provide both retention time and mass spectral data for each compound. researchgate.netwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization

While NMR and MS provide the core data for determining the carbon skeleton, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic system of a molecule. anu.edu.audrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending of bonds). mrclab.com Different functional groups absorb at characteristic frequencies, making IR an excellent tool for their identification. The IR spectrum of this compound showed absorption bands indicative of an aromatic ring and C-H bonds, consistent with the proposed structure. researchgate.net For example, absorptions in the ~1600-1450 cm⁻¹ region are characteristic of aromatic C=C stretching, while absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals (electronic transitions). technologynetworks.com The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in a molecule. msu.edu Molecules with conjugated π-systems, such as aromatic rings or conjugated double bonds, have characteristic UV absorption profiles. researchgate.net The UV spectrum of this compound showed a maximum absorption at 218 nm, which is consistent with the presence of the substituted aromatic ring in its structure. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orglibretexts.org The technique involves irradiating a single crystal of a compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern, which depends on the arrangement of atoms within the crystal lattice. aps.org By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise coordinates of every atom. researchgate.net

This method provides an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. ingentaconnect.com While many sesquiterpene structures are solved using this technique, obtaining a single crystal of sufficient quality can be a significant challenge, especially for non-crystalline oils, which are common for natural products. nih.govacs.org In the case of this compound, its structure was initially elucidated by spectroscopic methods, and its absolute configuration was later confirmed through enantioselective total synthesis rather than X-ray crystallography of the natural product itself. researchgate.net However, X-ray analysis is often used to confirm the structure of key intermediates or derivatives in a synthetic pathway. nih.govresearchgate.net

Computational Chemistry in Structural Elucidation (e.g., Conformational Analysis, DFT Calculations)

In recent years, computational chemistry has become a powerful complementary tool in structural elucidation, particularly when unambiguous data from X-ray crystallography is unavailable. elixirpublishers.com Methods like Density Functional Theory (DFT) are used to predict the properties of proposed structures, which can then be compared to experimental data. scribd.comresearchgate.net

Conformational Analysis: For flexible molecules, computational methods can be used to identify low-energy conformers. This is important because the experimentally observed spectroscopic data is an average of all populated conformations.

Prediction of NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. nih.gov Comparing the calculated spectrum with the experimental spectrum can provide strong support for a structural assignment or help to distinguish between possible isomers.

Prediction of Chiroptical Properties: For determining absolute configuration, computational methods are frequently used to predict chiroptical data, such as Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net The calculated ECD spectrum for a proposed absolute configuration is compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule. mdpi.comnih.gov This approach is a powerful alternative when X-ray crystallography is not feasible.

Biological Activity and Molecular Mechanisms Preclinical Focus

Preclinical Bioactivity Spectrum

Laurokamurene B, a sesquiterpene isolated from red algae of the Laurencia genus, is part of a family of natural compounds recognized for their biological activities. researchgate.net Preclinical studies have primarily highlighted its cytotoxic and antifungal potential. researchgate.netiomcworld.com

This compound has been identified as a compound with cytotoxic properties. researchgate.net This activity is consistent with findings for other sesquiterpenes isolated from the Laurencia genus, which have demonstrated cytotoxic effects against a variety of human cancer cell lines. iomcworld.comiomcworld.com For instance, laurene-type sesquiterpenes from Laurencia obtusa were found to be active in an in vitro model of Ehrlich ascites carcinoma. semanticscholar.org The polyether compounds from Laurencia viridis were particularly effective against Jurkat leukemic cells, with IC₅₀ values between 2.0 and 3.5 μM. semanticscholar.org Similarly, other sesquiterpenes have shown moderate to strong cytotoxicity against lung, breast, and liver cancer cell lines. researchgate.netiomcworld.com

Table 1: Examples of Cytotoxic Activity of Sesquiterpenes from Laurencia Species

| Compound/Extract | Source Organism | Tested Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Laurene Sesquiterpene | Laurencia obtusa | Ehrlich Ascites Carcinoma | Cytotoxic activity observed | semanticscholar.org |

| Sesquiterpene | Laurencia microcladia | B16F10 (murine melanoma) | Pro-apoptotic effect | semanticscholar.org |

| Cuparane Sesquiterpenes | Laurencia microcladia | NSCLC-N6, A-549 (lung) | Strong cytotoxic activity | iomcworld.com |

| Polyether Compounds | Laurencia viridis | Jurkat (leukemia) | IC₅₀: 2.0-3.5 μM | semanticscholar.org |

| Elatol | Laurencia dendroidea | HeLa, Hep-2 | Anti-tumor agent, activates apoptosis | iomcworld.comiomcworld.com |

This compound is noted for its antifungal activity. researchgate.netiomcworld.com While specific data on this compound is limited in the provided results, its close structural relatives, Laurokamurene A and Laurokamurene C, have demonstrated notable antifungal effects against pathogenic fungal strains. researchgate.net This suggests a shared potential within this subclass of sesquiterpenes. researchgate.net Other compounds from the Laurencia genus have also shown activity against fungal pathogens like Candida albicans. nih.govmdpi.com

Table 2: Antifungal Activity of Laurokamurene A and C

| Compound | Fungal Pathogen | Activity (MIC₈₀) | Reference(s) |

|---|---|---|---|

| Laurokamurene A | Candida glabrata (537) | 64.0 µg/mL | researchgate.net |

| Laurokamurene A | Trichophyton rubrum (Cmccftla) | 32.0 µg/mL | researchgate.net |

| Laurokamurene C | Candida glabrata (537) | 1.0 µg/mL | researchgate.net |

The Laurencia genus is a well-known producer of a wide array of halogenated secondary metabolites with diverse biological activities, including antibacterial, antiviral, and anti-inflammatory effects. iomcworld.comresearchgate.netsemanticscholar.orgekb.eg

Antibacterial Activity: Various compounds isolated from Laurencia species have shown potent antibacterial activity. iomcworld.com Halogenated sesquiterpenes, acetogenins, and diterpenes have demonstrated inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Vibrio cholerae. nih.govmdpi.comnih.gov For example, a cuparane isolated from Laurencia corymbosa exhibited excellent activity against A. baumannii with a minimum inhibitory concentration (MIC) of 1 μg/mL. nih.govmdpi.com

Antiviral Activity: Extracts from Laurencia have shown promise as sources of antiviral compounds. nih.gov An aqueous extract of Laurencia obtusa demonstrated in vitro antiviral activity against influenza A (H1N1 and H3N2) and B viruses. nih.govmedigraphic.com A hydroalcoholic extract of the same species also inhibited the replication of Herpes Simplex Virus 1 (HHV-1) and Herpes Simplex Virus 2 (HHV-2). medigraphic.com The proposed mechanisms for some seaweed compounds involve interfering with viral entry into host cells. nih.gov

Anti-inflammatory Activity: Numerous metabolites from Laurencia species possess significant anti-inflammatory properties. mdpi.comnih.gov For instance, neorogioltriol, a diterpene from Laurencia glandulifera, was shown to reduce carrageenan-induced paw edema in rats and, in vitro, inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in macrophages. nih.gov Other compounds from Laurencia majuscula and Laurencia obtusa have been found to suppress the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). semanticscholar.orgmdpi.com

Antifungal Properties in Fungal Pathogen Assays

Mechanistic Investigations at the Molecular and Cellular Level

While specific mechanistic studies on this compound are not extensively detailed, its mode of action can be inferred from its known bioactivities and the mechanisms of related compounds.

The biological effects of this compound and related sesquiterpenes are likely initiated by their interaction with specific molecular targets, leading to the disruption of key cellular pathways.

Potential Antifungal Targets: The antifungal activity of many agents involves the disruption of the fungal cell membrane. nih.gov A primary target for such compounds is the ergosterol (B1671047) biosynthesis pathway. nih.gov It is plausible that this compound acts by inhibiting a key enzyme in this pathway, such as lanosterol (B1674476) 14-alpha-demethylase, leading to ergosterol depletion and accumulation of toxic sterol intermediates. nih.gov

Potential Cytotoxicity Pathways: The cytotoxic activity of related natural products from Laurencia is often linked to the induction of apoptosis. iomcworld.comiomcworld.com This suggests that this compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, potentially involving the activation of caspases and targeting signaling pathways crucial for cancer cell survival.

Potential Anti-inflammatory Targets: Based on related Laurencia compounds, potential anti-inflammatory targets for this compound could include key components of inflammatory signaling cascades. nih.gov This may involve the inhibition of the NF-κB (nuclear factor kappa B) pathway, which would downregulate the expression of pro-inflammatory genes, and the inhibition of enzymes like COX-2, which are responsible for producing inflammatory prostaglandins. nih.gov

Interference with Fungal Cell Integrity: By inhibiting ergosterol synthesis, this compound would compromise the structural integrity and fluidity of the fungal cell membrane. nih.gov This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis and death. nih.govscielo.br Other observed effects for similar compounds include the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, further contributing to cell death. scielo.br

Inhibition of Cellular Proliferation: The cytotoxic effects of this compound likely involve the direct inhibition of cancer cell proliferation. researchgate.net By inducing apoptosis, the compound would interfere with the cell cycle, leading to a halt in tumor growth. researchgate.net The antitumor agent elatol, for example, acts by activating the apoptotic process in human carcinoma cell lines. iomcworld.comiomcworld.com

Computational Modeling (e.g., Molecular Docking) for Target Interaction Prediction

Computational modeling, particularly molecular docking, serves as a powerful tool in predicting the interactions between a small molecule, such as this compound, and its potential biological targets. univie.ac.atresearchgate.net This computational method aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a macromolecule, typically a protein or enzyme, to form a stable complex. researchgate.netnih.gov The process involves sampling a wide range of possible conformations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Given the known antifungal and cytotoxic activities of this compound researchgate.netresearchgate.net, molecular docking could be employed as a preliminary step to identify its likely protein targets. By screening this compound against a library of proteins known to be essential for fungal survival or implicated in cancer cell proliferation, researchers can generate hypotheses about its mechanism of action. These predictions can then guide further experimental validation. The insights from docking can also inform the rational design of more potent analogues by revealing key interactions—like hydrogen bonds, hydrophobic interactions, or pi-stacking—that are critical for binding. frontiersin.orgnih.gov

The typical workflow for a molecular docking study involving this compound is outlined below.

| Step | Description | Objective |

|---|---|---|

| 1. Target Selection & Preparation | Identify potential protein targets based on the known bioactivity of this compound (e.g., fungal enzymes, oncoproteins). Prepare the 3D structure of the protein, often from a crystallographic database. | To prepare a structurally accurate representation of the biological receptor. |

| 2. Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry to find a low-energy conformation. | To prepare a realistic 3D model of the small molecule for docking. |

| 3. Docking Simulation | Use specialized software to systematically place the this compound molecule into the defined binding site of the target protein, exploring various orientations and conformations. | To generate a set of possible binding poses. researchgate.net |

| 4. Scoring and Analysis | Evaluate each generated pose using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions. nih.gov | To predict the most likely binding mode and estimate the strength of the interaction. |

| 5. Hypothesis Generation | Based on the best-scoring pose, formulate a hypothesis about how this compound exerts its biological effect at the molecular level. | To provide a testable model for experimental validation of the mechanism of action. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For this compound, SAR studies would investigate how its distinct structural features and those of its chemical relatives contribute to their observed biological effects, such as cytotoxicity and antifungal properties. researchgate.net

This compound is a rearranged aromatic sesquiterpenoid, a class of natural products known for diverse biological activities. core.ac.ukresearchgate.net Its structure features a unique trimethyl(p-tolyl)cyclopentane skeleton. researchgate.netresearchgate.net The bioactivity of this compound is intrinsically linked to this core structure, which it shares with a family of related compounds isolated from marine red algae of the genus Laurencia. core.ac.ukresearchgate.net

Studies have shown that compounds related to this compound, including other laurene, cuparene, and laurokamurene-type sesquiterpenes, exhibit potent cytotoxic and antifungal activities. researchgate.netacs.org For instance, laurokamurene C demonstrates antifungal activity. researchgate.net This suggests that the sesquiterpenoid scaffold itself is a critical determinant of bioactivity. The cyclopentene (B43876) ring within its structure is also a common motif in many bioactive natural products. royalsocietypublishing.org The correlation between these structural families and their shared biological activities indicates that this specific arrangement of carbocyclic rings is a privileged scaffold for interacting with antifungal and cytotoxic targets.

| Compound/Class | Structural Motif | Reported Biological Activity | Source Reference |

|---|---|---|---|

| This compound | Rearranged aromatic sesquiterpenoid | Antifungal, Cytotoxic | researchgate.netresearchgate.net |

| Laurokamurene C | Laurokamurene-type sesquiterpenoid | Antifungal | researchgate.net |

| Laurene Derivatives | Laurene-type sesquiterpenoid | Cytotoxic | acs.org |

| Cuparene Derivatives | Cuparene-type sesquiterpenoid | Cytotoxic | acs.org |

| Isolaurene Derivatives | Isolaurene-type sesquiterpenoid | Cytotoxic, Antibacterial, Antifungal | core.ac.uk |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological efficacy of a drug. uou.ac.in Biological targets such as enzymes and receptors are chiral, meaning they can differentiate between the various stereoisomers of a ligand. nih.gov Consequently, enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological activities; one enantiomer might be highly effective, while the other could be less active, inactive, or even toxic. uou.ac.innih.gov

This compound is a chiral molecule. Although its total synthesis has been achieved as a racemic mixture ((±)-laurokamurene B) researchgate.netresearchgate.net, its biological properties are expected to be stereospecific. The precise spatial orientation of its substituents on the cyclopentane (B165970) ring will dictate how well it fits into the binding site of its biological target. A subtle change in stereochemistry could lead to a loss of key interactions, thereby diminishing or abolishing its biological efficacy. mdpi.com Therefore, a crucial aspect of the preclinical development of this compound would involve the separation of its enantiomers and the individual assessment of their cytotoxic and antifungal activities to identify the eutomer (the more active isomer). nih.gov

Rational design uses insights from SAR studies and computational modeling to guide the synthesis of new analogues with improved properties. nih.govimmunocure.us The goal is to modify a lead compound like this compound to enhance its potency, improve its selectivity for a specific target, or optimize its pharmacokinetic profile. royalsocietypublishing.org

Based on the SAR of the laurokamurene family, several strategies could be employed to design modified structures:

Modification of the Aromatic Ring: Substituents could be added to the p-tolyl group to probe for additional interactions within the target's binding pocket. For example, adding hydrogen bond donors or acceptors could increase binding affinity.

Alteration of the Cyclopentane Scaffold: The methyl groups on the cyclopentane ring could be systematically modified or replaced to explore steric and electronic effects on activity.

Stereochemical Control: Asymmetric synthesis could be employed to create specific stereoisomers of this compound and its analogues to isolate the most potent configuration, as suggested by the importance of stereochemistry in biological efficacy. nih.govimmunocure.us

These rationally designed modifications, guided by computational predictions of binding affinity, would lead to the synthesis of a focused library of new compounds. nih.gov Subsequent biological testing of these analogues would further refine the SAR and could lead to the discovery of a derivative with superior therapeutic potential compared to the original natural product.

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Introduce polar substituents (e.g., -OH, -NH2) on the aromatic ring. | To form new hydrogen bonds with the target protein, potentially increasing binding affinity. | Enhanced potency (lower IC50/MIC value). |

| Introduce halogen atoms (e.g., -F, -Cl) on the aromatic ring. | To modulate electronic properties and explore new hydrophobic or halogen-bonding interactions. | Improved target affinity and/or altered pharmacokinetic properties. |

| Vary the size of alkyl groups on the cyclopentane ring. | To optimize the steric fit within the binding pocket. | Increased activity or selectivity. |

| Synthesize specific enantiomers and diastereomers. | To isolate the most active stereoisomer (eutomer) and eliminate inactive or potentially harmful isomers. nih.gov | Maximized therapeutic effect and improved safety profile. |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of Laurokamurene B in the red alga Laurencia okamurai remains unelucidated. While the general route for terpene biosynthesis proceeds from universal precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the specific enzymes responsible for assembling the unique rearranged carbon skeleton of this compound are unknown. jmb.or.kr The structural complexity of many terpenes is generated by terpene cyclase enzymes, which catalyze intricate cyclization and rearrangement steps. beilstein-journals.org

Future research should prioritize the discovery of these novel biosynthetic enzymes. A promising strategy involves genome sequencing of Laurencia okamurai and subsequent genome mining to identify candidate genes for sesquiterpene synthases and cyclases. acs.org This approach has been successful in identifying biosynthetic gene clusters for other complex terpenes in fungi and plants. nih.govnih.gov Once identified, these candidate genes can be expressed in heterologous hosts, such as yeast or E. coli, to characterize the function of the encoded enzymes and confirm their role in this compound biosynthesis. nih.gov Uncovering this pathway is not only crucial for understanding the chemical ecology of Laurencia species but also foundational for the biotechnological production of this compound and its analogues. jmb.or.kr

Development of Novel and Sustainable Synthetic Methodologies

Several total syntheses of (±)-Laurokamurene B have been accomplished, confirming its structure. These routes have employed various key reactions, including the Ireland-Claisen rearrangement, ring-closing metathesis, and gold(I)-catalyzed cycloadditions. researchgate.net More recent efforts have focused on developing more concise and efficient syntheses. For instance, a four-step formal total synthesis was developed using a one-pot polyphosphoric acid (PPA) mediated fragmentation followed by Friedel–Crafts acylation and intramolecular cyclization. x-mol.net Another approach achieved a five-step synthesis utilizing a key Stork-Danheiser sequence. researchgate.net

Discovery of New Biological Targets and Pathways

Preliminary studies have shown that this compound possesses cytotoxic and antifungal activities, while related laurene sesquiterpenes are known for their antitumor properties. researchgate.netresearchgate.net However, the specific molecular targets and biochemical pathways through which this compound exerts these effects have not been identified. This knowledge gap represents a significant opportunity for future research.

Elucidating the mechanism of action is crucial for understanding the compound's therapeutic potential. Modern chemical biology and systems biology approaches can be employed to identify its biological targets. Techniques such as thermal proteome profiling, activity-based protein profiling, and affinity chromatography-mass spectrometry can pinpoint the direct protein binding partners of this compound. Furthermore, transcriptomic and proteomic analyses of cancer or fungal cells treated with the compound can reveal the downstream pathways it modulates. geomar.de Given the α,β-unsaturated system present in related bioactive terpenoids, which is often a key pharmacophore, studies could investigate its potential for covalent modification of target proteins. rsc.org Discovering a novel mechanism of action or a new biological target could position this compound as a lead compound for the development of new therapeutic agents. nih.gov

Advances in Analytical and Spectroscopic Techniques for Detection, Quantification, and Structural Characterization In Situ

The structural elucidation of this compound was initially performed on the isolated and purified compound using spectroscopic methods. researchgate.net A significant future challenge is the ability to detect, quantify, and characterize the compound and its biosynthetic intermediates in situ, directly within the algal tissue. This would provide invaluable insights into its biosynthesis, localization, and ecological role without the need for disruptive extraction procedures.

Advanced analytical techniques are making such analyses increasingly feasible. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS), particularly techniques like untargeted metabolomics, can profile the chemical constituents of Laurencia okamurai from minute sample quantities. geomar.deniscpr.res.in To achieve spatial resolution, mass spectrometry imaging (MSI) could be employed to map the distribution of this compound and related metabolites across a section of the alga. Furthermore, non-invasive spectroscopic methods like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, which provide a molecular fingerprint, could potentially be used for real-time, in situ monitoring of the compound in living tissue. nih.gov The development of fiber-optic probes for Raman or fluorescence spectroscopy could enable field studies, offering a deeper understanding of how environmental factors influence the production of this compound. researchgate.netkuleuven.be

Biotechnological Approaches for Enhanced Production of this compound and its Analogues

Natural products, including marine terpenes, are often present in very low concentrations in their source organisms, making their extraction unsustainable and economically unviable for large-scale applications. jmb.or.krnih.gov Biotechnological production in microbial hosts presents a promising and sustainable alternative. beilstein-journals.orgbeilstein-journals.org

The development of a robust biotechnological platform for this compound production is a critical future goal. This process would begin with the identification and cloning of the biosynthetic genes from Laurencia okamurai (as described in section 7.1). These genes would then be introduced into a well-characterized microbial chassis, such as Escherichia coli or the yeast Saccharomyces cerevisiae, which have been successfully engineered to produce other complex terpenoids. jmb.or.krbiorxiv.org

Subsequent metabolic engineering of the host organism would be necessary to enhance yields. beilstein-journals.org This involves optimizing the expression of the biosynthetic genes and increasing the metabolic flux towards the sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). Moreover, combinatorial biosynthesis offers an exciting prospect for generating novel chemical diversity. biorxiv.org By combining the this compound synthase with a library of terpene-modifying enzymes, such as cytochrome P450s from other organisms, it may be possible to create a range of new analogues with potentially improved or novel biological activities. beilstein-journals.orgbiorxiv.org This synthetic biology approach could provide a sustainable and scalable supply of this compound and its derivatives for further research and development. mdpi.com

Q & A

Q. What are the established synthetic routes for Laurokamurene B, and what key intermediates are involved?

this compound is synthesized via gold(I)-catalyzed intramolecular hydroalkylation of ynamides, yielding indenes and cyclopentadienes as intermediates . A one-pot preparation involving allylic C-H arylation with heteroaryl boronic acids (catalyzed by Cu₂O) provides regioselective access to the cyclohexene core . Alternative methods include tandem Claisen rearrangement/hydroarylation reactions using propargyl vinyl ethers . Researchers should prioritize reproducibility by adhering to protocols from primary literature and validating intermediates via NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

High-resolution NMR (¹H, ¹³C, 2D-COSY) is essential for assigning stereocenters and confirming regioselectivity in cyclization steps . X-ray crystallography resolves absolute configurations, as demonstrated in the total synthesis of (±)-Laurokamurene B . For enantioselective variants, circular dichroism (CD) or chiral HPLC can verify optical purity .

Q. What is known about this compound’s bioactivity, and how can researchers design assays to validate these properties?

Preliminary studies suggest antimicrobial and cytotoxic activities, though specific targets remain underexplored . To validate bioactivity, researchers should:

- Use standardized cell lines (e.g., HEK293, HeLa) for cytotoxicity assays.

- Employ dose-response curves (IC₅₀ calculations) and compare results against positive controls (e.g., doxorubicin) .

- Replicate assays in triplicate to ensure statistical significance (p < 0.05, two-tailed t-test) .

Q. How should researchers design experiments to isolate this compound from natural sources or reaction mixtures?

Isolation requires chromatographic techniques (e.g., flash column chromatography with silica gel, gradient elution of hexane/ethyl acetate). For natural product extraction, LC-MS-guided fractionation minimizes degradation of labile intermediates . Purity must exceed 95% (validated via HPLC) before biological testing .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound while minimizing racemization?

Chiral gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF₆) enable asymmetric induction during hydroalkylation . Key parameters include:

- Temperature control (−20°C to 0°C) to suppress racemization.

- Solvent polarity adjustments (e.g., dichloromethane vs. toluene) to stabilize transition states.

- Use of chiral auxiliaries in early intermediates to enhance stereochemical fidelity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in compound purity, assay protocols, or cell line sensitivity. Researchers should:

Q. How can computational methods predict this compound’s reactivity and guide synthetic route design?

Density functional theory (DFT) calculations model transition states in gold-catalyzed cyclizations, identifying steric and electronic factors that favor regioselectivity . Molecular docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets, prioritizing derivatives for synthesis .

Q. What mechanistic insights explain the role of gold catalysis in this compound synthesis?

Gold(I) activates ynamides via π-coordination, facilitating intramolecular nucleophilic attack by alkyl groups to form cyclopentadiene frameworks. Isotopic labeling (e.g., deuterated substrates) and kinetic studies (Eyring plots) elucidate rate-determining steps and catalyst turnover .

Q. How can researchers address scalability challenges in multi-step syntheses of this compound?

Q. What interdisciplinary approaches enhance structural diversification of this compound analogs?

Combine biocatalysis (e.g., cytochrome P450 enzymes) with transition-metal catalysis to introduce hydroxyl or epoxide moieties . For SAR studies, employ late-stage functionalization (e.g., C-H borylation) to generate derivatives without re-engineering entire synthetic routes .

Methodological Guidelines

- Data Reporting : Adhere to the metric system (e.g., mmol, μL) and report numerical data to three significant figures unless instrumentation precision justifies additional digits .

- Statistical Analysis : Use ANOVA for multi-group comparisons and specify exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

- Literature Review : Differentiate background (general knowledge) and foreground (specific hypotheses) questions during database searches (e.g., SciFinder, Reaxys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.